molecular formula C21H19N3O2S B4617273 2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide

2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide

Cat. No. B4617273
M. Wt: 377.5 g/mol
InChI Key: GDBJVQUBPGSGMK-UHFFFAOYSA-N
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Description

"2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide" is a compound of interest in medicinal chemistry. It's studied for its potential as an inhibitor in various biological pathways.

Synthesis Analysis

The synthesis of similar benzamide derivatives often involves palladium-catalyzed reactions and can include steps like monoarylation and carbonylation. For example, palladium-catalyzed ortho-arylation of substituted benzamides using N-(2-aminophenyl)acetamide as a directing group has been demonstrated (Reddy, Blanton, & Watkins, 2017). Additionally, cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides is another approach (Fu, Ying, & Wu, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives often shows variation in the benzamide moiety, influencing their biological activity. For example, N-(2-aminophenyl)-4-(heteroarylmethyl)-benzamides have been shown to inhibit histone deacetylases, suggesting a complex molecular interaction (Vaisburg et al., 2007).

Chemical Reactions and Properties

These compounds often exhibit selective reactivity, as seen in palladium-mediated C(sp3)-H bond activation in N-Methyl-N-(pyridin-2-yl)benzamide, leading to direct arylation/alkylation (Chen et al., 2023). This reactivity is crucial for developing pharmacologically active compounds.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly affect their application in drug development. For example, the crystal and molecular structure of related compounds has been studied to understand their stability and interaction with biological targets (Prasad et al., 1979).

Chemical Properties Analysis

The chemical properties, like reactivity with other molecules, stability under various conditions, and potential for forming derivatives, are vital for their potential therapeutic use. For instance, the reactivity of benzamide derivatives in forming Schiff bases and their potential applications in medicinal chemistry have been explored (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

One notable application involves the use of structurally related compounds as histone deacetylase (HDAC) inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an orally active, isotype-selective HDAC inhibitor showing significant antitumor activity and promise as an anticancer drug (Zhou et al., 2008). This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell cycle arrest and apoptosis, highlighting the therapeutic potential of related benzamide derivatives in oncology.

VEGFR-2 Inhibition for Antitumor Activity

Another research focus is on the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Chemical Synthesis and Modification Techniques

Research also extends into chemical synthesis and modification techniques, such as the meta-selective C-H borylation of benzamides and pyridines using an iridium-Lewis acid bifunctional catalyst. This method demonstrates the acceleration and control of reaction site-selectivity through Lewis acid-base interaction, offering a novel approach to modifying benzamide and pyridine derivatives for further scientific applications (Yang et al., 2019).

Antiproliferative and Apoptotic Activities

The synthesis and evaluation of various benzamide derivatives have also been linked to antiproliferative and apoptotic activities against cancer cells. For instance, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its derivatives have shown significant antiproliferative activity, with the ability to disrupt the cell cycle and induce apoptosis in a time-dependent manner (Sarhan et al., 2010).

properties

IUPAC Name

2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-20(15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)21(26)23-14-16-7-6-12-22-13-16/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJVQUBPGSGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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